molecular formula C30H33N3O8 B11039991 ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11039991
M. Wt: 563.6 g/mol
InChI Key: WQLBRKYISKMGFT-UHFFFAOYSA-N
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Description

ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a combination of indole, pyridine, and trimethoxyphenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects. The compound may also affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and pyridine-based molecules, such as:

Uniqueness

ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of indole, pyridine, and trimethoxyphenyl moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H33N3O8

Molecular Weight

563.6 g/mol

IUPAC Name

ethyl 4-hydroxy-5-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C30H33N3O8/c1-5-41-30(37)21-16-33-29(36)26(27(21)35)20(18-12-23(38-2)28(40-4)24(13-18)39-3)14-25(34)31-11-10-17-15-32-22-9-7-6-8-19(17)22/h6-9,12-13,15-16,20,32H,5,10-11,14H2,1-4H3,(H,31,34)(H2,33,35,36)

InChI Key

WQLBRKYISKMGFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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